molecular formula C10H10N2O2S B2509285 (Quinolin-5-yl)methanesulfonamide CAS No. 1566333-08-1

(Quinolin-5-yl)methanesulfonamide

Cat. No. B2509285
CAS RN: 1566333-08-1
M. Wt: 222.26
InChI Key: BXIXRBGWTVLLGR-UHFFFAOYSA-N
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Description

(Quinolin-5-yl)methanesulfonamide is a potent compound that has drawn significant scientific interest due to its versatile properties. It has a CAS Number of 1566333-08-1 and a molecular weight of 222.27 . The IUPAC name for this compound is quinolin-5-ylmethanesulfonamide .


Molecular Structure Analysis

The InChI code for (Quinolin-5-yl)methanesulfonamide is 1S/C10H10N2O2S/c11-15(13,14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H2,11,13,14) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.


Physical And Chemical Properties Analysis

It is stored at room temperature . The compound’s molecular weight is 222.27 .

Scientific Research Applications

Safety and Hazards

The safety information for (Quinolin-5-yl)methanesulfonamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

quinolin-5-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-15(13,14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIXRBGWTVLLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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